5-HT₇ Receptor Inverse Agonism: Trimethoxy Analogs Lose Activity Relative to 8-Hydroxy-6,7-Dimethoxy Congeners
In a systematic structure‑activity study of tetrahydroisoquinoline‑based 5‑HT₇ receptor inverse agonists, a GloSensor cAMP functional assay revealed that 6,7,8‑trimethoxy analogs exhibit negligible inverse agonist efficacy compared with 8‑hydroxy‑6,7‑dimethoxy derivatives, which show robust inverse agonism (e.g., anhalidine EC₅₀ = 219 nM, Eₘₐₓ = −95.4%) [1]. Although 5,6,7‑trimethoxy‑THIQ (the target compound) was not directly tested in this study, the complete loss of activity in the 6,7,8‑trimethoxy congener provides class‑level inference that a tri‑methoxy pattern lacking a hydrogen‑bond donor at position 8 is strongly disfavored for this target [1]. This contrasts with the 6,7‑dimethoxy‑8‑hydroxy substitution motif, which permits a key hydrogen‑bond interaction with the receptor [1]. Users investigating 5‑HT₇‑mediated pathways should therefore anticipate substantially lower potency from 5,6,7‑trimethoxy‑THIQ than from 8‑hydroxy‑6,7‑dimethoxy analogs.
| Evidence Dimension | 5-HT₇ receptor inverse agonist functional activity (cAMP GloSensor assay) |
|---|---|
| Target Compound Data | Not directly tested; predicted to be inactive or weakly active based on 6,7,8‑trimethoxy analog behavior |
| Comparator Or Baseline | 6,7,8‑Trimethoxy analog: essentially inactive; 8‑Hydroxy‑6,7‑dimethoxy analog (anhalidine): EC₅₀ = 219 nM, Eₘₐₓ = −95.4% |
| Quantified Difference | Qualitative loss of inverse agonism in tri‑methoxy vs. 8‑hydroxy‑6,7‑dimethoxy pattern |
| Conditions | GloSensor cAMP assay in HEK293 cells expressing human 5-HT₇ receptor |
Why This Matters
This evidence prevents procurement of 5,6,7‑trimethoxy‑THIQ for 5‑HT₇ inverse agonism programs, where 8‑hydroxy‑6,7‑dimethoxy analogs are the appropriate choice.
- [1] Chan CB, Pottie E, Simon IA, Rossebø AG, Herth MM, Harpsøe K, et al. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8‑Hydroxy-Tetrahydroisoquinolines as 5‑HT₇ Receptor Inverse Agonists. ACS Chem Neurosci. 2025. doi:10.1021/acschemneuro.4c00667 View Source
